5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

概要

説明

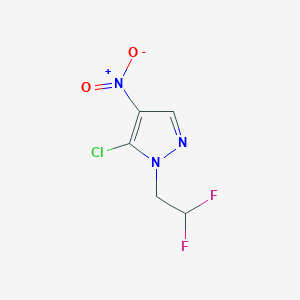

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is a chemical compound with a unique structure that includes a chloro group, a difluoroethyl group, and a nitro group attached to a pyrazole ring

準備方法

The synthesis of 5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyrazole ring. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

化学反応の分析

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The difluoroethyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, difluoroethyl, and nitro groups can influence its binding affinity and specificity for these targets.

類似化合物との比較

Similar compounds to 5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole include other pyrazole derivatives with different substituents. For example:

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a nitro group, which can affect its reactivity and applications.

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: This compound has an amino group instead of a nitro group, which can influence its biological activity and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

生物活性

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. As a member of the pyrazole family, this compound exhibits various pharmacological properties that make it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H5ClF2N3O2

- CAS Number : 1006442-51-8

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. A study highlighted that pyrazole compounds exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its efficacy against these pathogens .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of these cytokines at specific concentrations . This suggests potential applications in treating inflammatory diseases.

Insecticidal Activity

Recent studies have explored the insecticidal properties of modified pyrazoles. Compounds containing similar structural motifs have been tested for their efficacy against agricultural pests. For example, a derivative exhibited 90% larvicidal activity against Plutella xylostella, indicating that modifications to the pyrazole structure can enhance its biological activity in pest control applications .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is heavily influenced by their structural components. The introduction of electron-withdrawing groups (such as chlorine and nitro groups) and fluorinated side chains has been shown to enhance biological potency. A detailed SAR analysis reveals that variations in substituents can significantly affect the compound's interaction with biological targets, leading to improved efficacy in antimicrobial and anti-inflammatory activities .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy : A series of novel pyrazole compounds were synthesized and tested against multiple bacterial strains, showing promising results with specific derivatives achieving high inhibition rates compared to standard antibiotics .

- Anti-inflammatory Potential : Research involving pyrazole derivatives demonstrated significant inhibition of inflammatory markers in cell cultures, suggesting a mechanism that could be exploited for therapeutic purposes in inflammatory diseases .

- Insecticidal Applications : Compounds derived from the pyrazole scaffold were evaluated for their insecticidal properties, with some achieving effectiveness comparable to established insecticides, indicating potential for agricultural use .

特性

IUPAC Name |

5-chloro-1-(2,2-difluoroethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2N3O2/c6-5-3(11(12)13)1-9-10(5)2-4(7)8/h1,4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLLGTVOSJLGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])Cl)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。